

# physical and chemical properties of 1-Chloro-8-(trifluoromethyl)isoquinoline

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## Compound of Interest

Compound Name: 1-Chloro-8-(trifluoromethyl)isoquinoline

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## An In-depth Technical Guide to 1-Chloro-8-(trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1-Chloro-8-(trifluoromethyl)isoquinoline** is a halogenated and trifluoromethylated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of a chlorine atom at the 1-position and a trifluoromethyl group at the 8-position of the isoquinoline scaffold imparts unique electronic and steric properties, making it an attractive intermediate for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Chloro-8-(trifluoromethyl)isoquinoline**, alongside a discussion of its anticipated reactivity based on the established chemistry of related compounds. Due to the limited availability of specific experimental data in the public domain, this guide also presents a hypothetical synthetic protocol and discusses potential research avenues to further elucidate the compound's characteristics and applications.

### Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The introduction of specific substituents onto the isoquinoline ring system is a well-established strategy to modulate the physicochemical and biological properties of the resulting molecules. The incorporation of a chlorine atom, a common bioisostere for a methyl group, can enhance membrane permeability and introduce a potential site for metabolic transformation or further chemical modification.

The trifluoromethyl (-CF<sub>3</sub>) group, in particular, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and cell permeability. The strategic combination of these two functionalities in **1-Chloro-8-(trifluoromethyl)isoquinoline** suggests a molecule with a unique profile for further elaboration in drug design and development.

## Physicochemical Properties

Detailed experimental data on the physical properties of **1-Chloro-8-(trifluoromethyl)isoquinoline** are not extensively reported in publicly available literature. However, based on its molecular structure and data from commercial suppliers, the following information has been compiled.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>5</sub> ClF <sub>3</sub> N	[2]
Molecular Weight	231.604 g/mol	
CAS Numbers	1196152-92-7 and 1283719-92-5	[2][3]
Appearance	Inferred to be a solid at room temperature	N/A
Purity	Typically offered at ≥95%	
Storage	Recommended storage at 2-8 °C	

Note: The existence of two CAS numbers may be attributed to different suppliers or manufacturing batches.

Due to the lack of experimental data, properties such as melting point, boiling point, and solubility have not been definitively established. For the related compound 8-(trifluoromethyl)isoquinoline, a melting point range of 141-143°C has been reported, suggesting that **1-Chloro-8-(trifluoromethyl)isoquinoline** is also likely a solid at room temperature.<sup>[4]</sup> The trifluoromethyl group is known to increase lipophilicity, thus it is expected that this compound will have good solubility in common organic solvents.<sup>[4]</sup>

## Synthesis of 1-Chloro-8-(trifluoromethyl)isoquinoline: A Proposed Pathway

A specific, detailed experimental protocol for the synthesis of **1-Chloro-8-(trifluoromethyl)isoquinoline** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted isoquinolines. The following represents a hypothetical, non-validated pathway that would require experimental optimization.

### Hypothetical Experimental Protocol:

#### Step 1: Synthesis of 8-(Trifluoromethyl)isoquinoline-N-oxide

A potential starting material is 8-(trifluoromethyl)isoquinoline. The N-oxidation of the isoquinoline ring is a common step to activate the C1 position for subsequent chlorination.

- Dissolve 8-(trifluoromethyl)isoquinoline in a suitable solvent, such as dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise with stirring.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-(trifluoromethyl)isoquinoline-N-oxide.

#### Step 2: Chlorination of 8-(Trifluoromethyl)isoquinoline-N-oxide

The N-oxide can then be chlorinated at the 1-position using a standard chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).

- To the crude 8-(trifluoromethyl)isoquinoline-N-oxide, slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) at 0 °C.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
- After the reaction is complete, carefully quench the excess  $\text{POCl}_3$  by pouring the mixture onto crushed ice.
- Neutralize the acidic solution with a suitable base, such as sodium carbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-Chloro-8-(trifluoromethyl)isoquinoline**.

Disclaimer: This proposed synthetic route is based on general chemical principles and has not been experimentally validated for this specific compound. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.

## Chemical Reactivity and Potential Applications

The reactivity of **1-Chloro-8-(trifluoromethyl)isoquinoline** is dictated by the interplay of its three key structural features: the isoquinoline core, the C1-chloro substituent, and the C8-trifluoromethyl group.

## Nucleophilic Aromatic Substitution at the C1-Position

The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (S<sub>N</sub>Ar). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring. This reactivity makes **1-Chloro-8-(trifluoromethyl)isoquinoline** a valuable intermediate for the introduction of a wide variety of functional groups at this position.

- **Amination:** Reaction with primary or secondary amines can yield 1-amino-8-(trifluoromethyl)isoquinoline derivatives, which are common scaffolds in bioactive molecules.
- **Alkoxylation/Aryloxylation:** Treatment with alkoxides or phenoxides can be used to introduce ether linkages.
- **Thiolation:** Reactions with thiols or their corresponding salts can provide 1-thioether derivatives.
- **Cross-Coupling Reactions:** The C1-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C, C-N, and C-O bonds.

Caption: Generalized scheme for nucleophilic aromatic substitution.

## Influence of the 8-(Trifluoromethyl) Group

The electron-withdrawing trifluoromethyl group at the 8-position will influence the overall electron density of the isoquinoline ring system. This can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the molecule, although such reactions are generally less facile on the electron-deficient isoquinoline core. The -CF<sub>3</sub> group also enhances the lipophilicity of the molecule, a key parameter in drug design for improving membrane permeability and oral bioavailability.

## Potential Applications in Drug Discovery

The **1-Chloro-8-(trifluoromethyl)isoquinoline** scaffold is a promising starting point for the development of novel therapeutic agents. The ability to easily modify the 1-position allows for the rapid generation of libraries of compounds for screening against various biological targets.

Given the prevalence of the isoquinoline core in pharmaceuticals, derivatives of this compound could be explored for a range of activities, including but not limited to:

- Anticancer agents
- Antimicrobial agents
- Enzyme inhibitors (e.g., kinases, phosphodiesterases)
- Central nervous system (CNS) active agents

## Spectroscopic Analysis (Predicted)

While no specific spectroscopic data for **1-Chloro-8-(trifluoromethyl)isoquinoline** is publicly available, the expected features can be predicted based on the structure.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups, as well as the nitrogen atom.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms of the isoquinoline core. The carbon attached to the chlorine atom (C1) and the trifluoromethyl group (C8), as well as the carbon of the trifluoromethyl group itself, will have characteristic chemical shifts. The  $-\text{CF}_3$  carbon will likely appear as a quartet due to coupling with the three fluorine atoms.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) and a characteristic isotopic pattern for the presence of one chlorine atom ( $\text{M}+2$  peak with approximately one-third the intensity of the  $\text{M}^+$  peak). Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethyl group.

## Safety and Handling

Specific safety and handling data for **1-Chloro-8-(trifluoromethyl)isoquinoline** is not available. However, based on the data for the closely related compound 1-chloroisoquinoline, the following precautions should be observed. The compound is classified as an irritant.

- Hazard Statements (Predicted):
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Statements (Recommended):
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

## Conclusion and Future Outlook

**1-Chloro-8-(trifluoromethyl)isoquinoline** is a strategically functionalized heterocyclic compound with considerable potential as a versatile building block in synthetic and medicinal chemistry. While there is a notable lack of detailed experimental data in the public domain, its chemical structure suggests a rich reactivity profile, particularly for nucleophilic substitution at the C1-position. The presence of the trifluoromethyl group is expected to confer favorable pharmacokinetic properties to its derivatives.

Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound. The development and publication of a robust synthetic protocol

would be of significant value to the scientific community. Subsequent exploration of its reactivity and the synthesis of derivative libraries will undoubtedly open new avenues for the discovery of novel therapeutic agents and functional materials.

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Due to the limited specific literature on **1-Chloro-8-(trifluoromethyl)isoquinoline**, the references below include supplier information and literature on related compounds.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)